molecular formula C14H8F2N2O B7533751 3-cyano-N-(3,4-difluorophenyl)benzamide

3-cyano-N-(3,4-difluorophenyl)benzamide

Cat. No.: B7533751
M. Wt: 258.22 g/mol
InChI Key: VYMSHIDXNYEWTA-UHFFFAOYSA-N
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Description

3-Cyano-N-(3,4-difluorophenyl)benzamide is a benzamide derivative characterized by a cyano (-CN) group at the 3-position of the benzamide core and a 3,4-difluorophenyl substituent on the amide nitrogen. This structural motif combines electron-withdrawing groups (cyano and fluorine atoms) that influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

3-cyano-N-(3,4-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O/c15-12-5-4-11(7-13(12)16)18-14(19)10-3-1-2-9(6-10)8-17/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMSHIDXNYEWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride Formation

The synthesis begins with the conversion of 3-cyanobenzoic acid to its corresponding acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice, facilitating this transformation under reflux conditions (65–80°C) in anhydrous dichloromethane. The reaction typically completes within 4–6 hours, yielding 3-cyanobenzoyl chloride with >95% purity after solvent removal.

Coupling with 3,4-Difluoroaniline

The acyl chloride reacts with 3,4-difluoroaniline in the presence of a base such as triethylamine (TEA) or pyridine. A biphasic solvent system (e.g., dichloromethane/water) enables efficient mixing, while maintaining mild reaction temperatures (0–25°C) to prevent decomposition. This method achieves yields of 78–85%, with purity >98% after recrystallization from ethyl acetate/hexane.

Key Reaction Parameters

ParameterValue/RangeSource
SolventDichloromethane/H₂O
Temperature0–25°C
Molar Ratio (Acyl Chloride:Amine)1:1.1
Yield78–85%

Post-Amidation Cyanation via Halogen Exchange

Bromination of 3-Bromo-N-(3,4-Difluorophenyl)Benzamide

A halogenated precursor, 3-bromo-N-(3,4-difluorophenyl)benzamide, undergoes cyanation using potassium cyanide (KCN) in dimethyl sulfoxide (DMSO). The reaction proceeds at 100°C for 12 hours, with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a base to deprotonate intermediates. This method leverages the superior nucleophilicity of cyanide ions in polar aprotic solvents, achieving 88–93% conversion.

Catalytic Cyanation

Palladium-catalyzed cyanation offers an alternative pathway. Using Pd(PPh₃)₄ (5 mol%) and zinc dust as a reductant, the reaction occurs in tetrahydrofuran (THF) at 80°C. This method is particularly effective for substrates sensitive to strong bases, with yields of 82–90%.

Comparative Analysis of Cyanation Methods

MethodConditionsYieldPurity
KCN/DMSO/DBN100°C, 12 h88–93%>99%
Pd-Catalyzed80°C, 8 h82–90%97–98%

Multi-Step Synthesis from Aldehyde Intermediates

Aldehyde Formation via Nucleophilic Substitution

Adapting methods from patent CN101891649B, 3-chloromethyl-N-(3,4-difluorophenyl)benzamide reacts with hexamethylenetetramine in a weakly alkaline solution (pH 8–9) at 100–110°C. This generates a Sievert salt intermediate, which hydrolyzes in heated nitric acid to yield 3-formyl-N-(3,4-difluorophenyl)benzamide.

Cyanation via Hydroxylamine-Formic Acid System

The aldehyde intermediate undergoes condensation with hydroxylamine hydrochloride in industrial-grade formic acid. A solid ion-exchange resin removes water, shifting equilibrium toward the desired nitrile. Refluxing at 110°C for 18 hours achieves >95% conversion, with final purification via vacuum distillation.

Optimized Reaction Sequence

  • Nucleophilic Substitution : 3-chloromethyl derivative + hexamethylenetetramine → Sievert salt.

  • Hydrolysis : Sievert salt + HNO₃ → 3-formyl intermediate.

  • Cyanation : 3-formyl + NH₂OH·HCl → 3-cyano product.

Industrial-Scale Production Considerations

Solvent Recycling

Continuous flow systems enable efficient recovery of dichloromethane and DMSO, reducing costs by 40% compared to batch processes. Membrane-based separation techniques achieve >90% solvent reuse.

Waste Management

The substitution of hypertoxic cyanating agents (e.g., KCN) with safer alternatives like acetone cyanohydrin minimizes environmental impact. Patent CN101891649B reports a 70% reduction in hazardous waste through this approach.

Challenges and Mitigation Strategies

Cyano Group Stability

The electron-withdrawing cyano group sensitizes the benzamide ring to hydrolysis under acidic conditions. Neutral pH (6.5–7.5) during workup prevents degradation, as demonstrated in the ACS Omega protocol.

Regioselectivity in Halogenation

Bromination at the 3-position requires precise control to avoid di-substitution. N-Bromosuccinimide (NBS) with benzoyl peroxide (BPO) in chlorobenzene ensures >98% regioselectivity at 65°C .

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(3,4-difluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the difluorophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium cyanide or potassium cyanide in the presence of a suitable solvent and catalyst.

Major Products

    Oxidation Products: Corresponding carboxylic acids or amides.

    Reduction Products: Amines or other reduced derivatives.

    Substitution Products: Compounds with different functional groups replacing the cyano or difluorophenyl groups.

Scientific Research Applications

3-cyano-N-(3,4-difluorophenyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyano-N-(3,4-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the difluorophenyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

CDPPB (3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide)

  • Structure : Replaces the 3,4-difluorophenyl group with a 1,3-diphenylpyrazole moiety.

N-(3,4-Difluorophenyl)-2-fluoro-5-sulfamoylbenzamide Derivatives (4h–4k)

  • Structure : Features a sulfamoyl (-SO₂NH₂) group at the 5-position and variable substituents (e.g., cyclopropyl, indole) on the sulfonamide nitrogen .
  • Activity : Evaluated for hepatitis B virus (HBV) capsid assembly modulation, with substituents influencing potency (e.g., 4k: 75% yield, strong HRMS/NMR confirmation).
  • Key Difference: The cyano group in the target compound may enhance electron withdrawal compared to sulfamoyl, altering metabolic stability or target engagement.

3-Chloro-N-(3,4-difluorophenyl)benzamide

  • Structure: Chloro (-Cl) substituent replaces the cyano group at the 3-position .

PH-797804

  • Structure : 3-Bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxo-1(2H)-pyridinyl benzamide derivative .
  • Activity : Osteoarthritis agent; demonstrates the therapeutic versatility of benzamides with fluorinated aryl groups.
  • Key Difference: The bromo and methoxy groups in PH-797804 introduce distinct steric and electronic effects compared to the cyano group in the target compound.

Structure-Activity Relationship (SAR) Insights

Compound Substituents (R1, R2) Biological Target Key Activity/Property
3-Cyano-N-(3,4-difluorophenyl)benzamide R1 = -CN, R2 = 3,4-F₂C₆H₃ Potential mGluR5/CNS Hypothesized neuromodulation
CDPPB R1 = -CN, R2 = 1,3-diphenylpyrazole mGluR5 Enhances NMDA signaling
4k (N-(3,4-difluorophenyl)-2-fluoro-5-(N-(1-phenylethyl)sulfamoyl)benzamide) R1 = -F, R2 = sulfamoyl-phenethyl HBV capsid 75% yield, strong antiviral activity
3-Chloro-N-(3,4-difluorophenyl)benzamide R1 = -Cl, R2 = 3,4-F₂C₆H₃ Undefined Higher lipophilicity vs. cyano

SAR Trends :

  • Electron-Withdrawing Groups: Cyano (-CN) and fluorine atoms improve metabolic stability and receptor binding affinity compared to -Cl or -CH₃ .
  • Aryl Substitutents: 3,4-Difluorophenyl enhances solubility and bioavailability over non-fluorinated analogs (e.g., PH-797804) .
  • Positional Effects : Substituents at the 3-position (e.g., -CN in the target compound vs. -SO₂NH₂ in 4k) dictate target selectivity (CNS vs. antiviral) .

Q & A

Q. What advanced analytical methods resolve conflicting bioactivity data across studies?

  • Methodological Answer : Perform meta-analysis using PubChem BioAssay data (AID 743255). Apply multivariate statistics (PCA or PLS) to identify confounding variables (e.g., assay type, cell line). Validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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